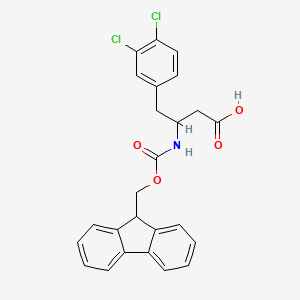

Fmoc-(S)-3-Amino-4-(3,4-dichloro-phenyl)-butyric acid

Description

Fmoc-(S)-3-Amino-4-(3,4-dichloro-phenyl)-butyric acid (CAS: 1197992-32-7) is a specialized β-amino acid derivative extensively used in solid-phase peptide synthesis (SPPS) . The compound features a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amino moiety and a 3,4-dichlorophenyl side chain. The dichlorophenyl group contributes to its distinct electronic and steric properties, influencing its solubility, conformational stability, and interactions in peptide sequences .

Properties

IUPAC Name |

(3S)-4-(3,4-dichlorophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21Cl2NO4/c26-22-10-9-15(12-23(22)27)11-16(13-24(29)30)28-25(31)32-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-10,12,16,21H,11,13-14H2,(H,28,31)(H,29,30)/t16-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVROSHMPZXMHHP-INIZCTEOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=C(C=C4)Cl)Cl)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC(=C(C=C4)Cl)Cl)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21Cl2NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Fmoc-(S)-3-Amino-4-(3,4-dichloro-phenyl)-butyric acid is a synthetic amino acid derivative that has garnered attention in biological research due to its potential applications in drug development and peptide synthesis. This compound is characterized by its unique structure, which includes a 3,4-dichlorophenyl group that may contribute to its biological activity.

Chemical Structure and Properties

The chemical formula for this compound is C₁₉H₁₈Cl₂N₂O₄. The Fmoc (fluorenylmethyloxycarbonyl) group serves as a protective group for the amino functionality during peptide synthesis. The presence of the dichlorophenyl moiety is significant as it may enhance the compound's interaction with biological targets.

Research indicates that this compound may act on various biological pathways. Its structural similarity to other amino acids allows it to integrate into peptides and proteins, potentially altering their function. The dichlorophenyl group is hypothesized to interact with specific receptors or enzymes, influencing cellular processes.

Pharmacological Effects

Studies have shown that compounds with similar structures can exhibit a range of pharmacological activities, including:

- Antagonistic Activity : Some derivatives have been identified as antagonists for specific receptors, such as the free fatty acid receptor 2 (FFA2R), which plays a role in metabolic regulation and inflammation .

- Cytotoxic Effects : Research suggests that certain amino acid derivatives can induce apoptosis in cancer cells, making them candidates for anticancer therapies .

Study 1: Antagonistic Effects on FFA2R

In a study examining the effects of various amino acid derivatives on FFA2R, this compound was found to inhibit receptor activation in a dose-dependent manner. This inhibition was linked to reduced inflammatory responses in cellular models .

Study 2: Cytotoxicity in Cancer Cell Lines

A recent investigation assessed the cytotoxic effects of this compound on breast cancer cell lines. Results indicated that treatment with this compound led to significant cell death compared to control groups, suggesting its potential as a therapeutic agent .

Data Table: Summary of Biological Activities

Scientific Research Applications

Peptide Synthesis

Fmoc-(S)-3-Amino-4-(3,4-dichloro-phenyl)-butyric acid is primarily utilized as a chiral building block in the synthesis of peptides. The Fmoc (9-fluorenylmethoxycarbonyl) group serves as a protective group that can be easily removed under mild basic conditions, facilitating the stepwise assembly of peptides. This compound's incorporation into peptide sequences can enhance biological activity and selectivity due to its unique side chain.

Case Studies in Peptide Design

Several studies have demonstrated the utility of this compound in designing biologically active peptides:

- Antimicrobial Peptides : Research has shown that peptides incorporating this compound exhibit enhanced antimicrobial properties. For instance, a study synthesized a series of peptides with this amino acid and evaluated their activity against various bacterial strains, revealing promising results in terms of potency and selectivity .

- Peptidomimetics : The compound has also been used in the design of peptidomimetics—molecules that mimic peptide structures but offer improved stability and bioavailability. In one study, researchers utilized this compound to create peptidomimetics targeting specific receptors involved in cancer progression, demonstrating its potential in therapeutic applications .

Drug Development

The unique properties of this compound make it suitable for drug development, particularly in creating compounds that target specific biological pathways.

Structure-Activity Relationship Studies

Understanding the structure-activity relationships (SAR) of compounds containing this compound is vital for optimizing their efficacy.

SAR Insights

Research has provided insights into how variations in the peptide structure influence biological activity:

- Substituent Effects : The presence of the dichlorophenyl group significantly affects the hydrophobicity and steric properties of the peptides, which are critical for their interaction with biological targets. Systematic studies have shown that modifications to this side chain can lead to enhanced binding affinity and selectivity for target receptors .

Table: Summary of Applications

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Peptide Synthesis | Building block for antimicrobial peptides | Enhanced potency against bacterial strains |

| Drug Development | Inhibitors for protein-protein interactions | Effective disruption of critical disease pathways |

| Structure-Activity Relationship | Optimization studies on binding affinity | Modifications lead to improved selectivity |

Comparison with Similar Compounds

Key Characteristics:

- Molecular Formula: C₂₅H₂₁Cl₂NO₄ (estimated based on analogous compounds ).

- Molecular Weight : ~470.34 g/mol (approximated from the R-enantiomer’s data ).

- Applications : Primarily employed as a building block in peptide synthesis for drug discovery, particularly in designing inhibitors targeting protein-protein interactions (e.g., p53•hDM2 complexes) .

The compound is synthesized via the Arndt-Eistert homologation method from enantiomerically pure α-amino acids, a standard procedure for β³-peptides . Its stereochemical integrity (S-configuration) ensures compatibility with automated SPPS protocols.

Comparison with Structurally Similar Compounds

Below is a detailed comparison of Fmoc-(S)-3-Amino-4-(3,4-dichloro-phenyl)-butyric acid with analogous β-amino acids, focusing on substituent effects, physicochemical properties, and applications.

Table 1: Structural and Functional Comparison

Key Observations:

Substituent Effects: Electron-Withdrawing Groups (e.g., Cl, CF₃): Increase hydrophobicity and binding affinity to hydrophobic protein pockets. The dichloro- and trifluoromethyl-substituted analogs show enhanced activity in inhibiting hDM2/X complexes . Electron-Donating Groups (e.g., OCH₃): Improve aqueous solubility but may reduce target affinity due to decreased lipophilicity .

Biological Performance :

- β-peptides with 3,4-dichlorophenyl or trifluoromethylphenyl substituents demonstrate superior binding to hDM2/X in fluorescence polarization assays, attributed to optimized hydrophobic interactions .

- Brominated analogs (e.g., 4-bromo derivative) may face stability challenges in vivo due to bromine’s susceptibility to metabolic oxidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.